molecular formula C15H16BrN3O B1498899 4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine CAS No. 885952-21-6

4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine

Cat. No. B1498899
CAS RN: 885952-21-6
M. Wt: 334.21 g/mol
InChI Key: ZPBDALDYEJGXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine” is a pyrimidine derivative. Pyrimidine is a basic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure of many natural and synthetic organic compounds such as nucleotides of DNA and RNA .


Molecular Structure Analysis

The molecule likely consists of a pyrrolidinyl group attached to the 2-position of a pyrimidine ring, with a benzyloxy group at the 4-position and a bromine atom at the 5-position .


Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions, including substitutions and additions . The specific reactions would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, pyrrolidinylpyridine is a white solid .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some pyrimidine derivatives are used as anti-tubercular agents .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, some pyrrolidinylpyridine compounds are labeled as dangerous and can cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Future Directions

The future directions in the study of pyrimidine derivatives could involve the design and synthesis of new compounds with potential biological activity . These could be developed as potential therapeutic agents for various diseases.

properties

IUPAC Name

5-bromo-4-phenylmethoxy-2-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O/c16-13-10-17-15(19-8-4-5-9-19)18-14(13)20-11-12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBDALDYEJGXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654772
Record name 4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine

CAS RN

885952-21-6
Record name 4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-(Benzyloxy)-5-bromo-2-(pyrrolidin-1-YL)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.